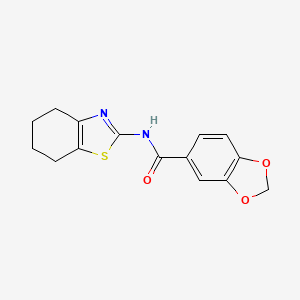![molecular formula C18H26N2O3 B5763420 1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone is not fully understood. However, it has been reported to act through the modulation of various neurotransmitters such as serotonin, dopamine, and noradrenaline. It has also been shown to inhibit the activity of inflammatory mediators such as prostaglandins and cytokines. The compound may also act through the modulation of ion channels and receptors.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone has been reported to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation, pain, and anxiety in preclinical studies. It has also been reported to exhibit anticonvulsant and antidepressant activities. The compound has been found to modulate the levels of various neurotransmitters and inflammatory mediators, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone has several advantages for lab experiments. It is readily available and can be synthesized in high yields using an optimized method. The compound has been extensively studied and has shown promising results in preclinical studies. However, the limitations of this compound include its poor solubility in water and its potential toxicity at higher doses.
Direcciones Futuras
There are several future directions for the research on 1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone. The compound has the potential for further development as a therapeutic agent in various diseases. Future studies may focus on the optimization of the synthesis method to improve the yield and purity of the compound. The mechanism of action of the compound may also be further elucidated to understand its therapeutic effects better. Additionally, the compound may be evaluated in clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis method of 1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone involves the reaction between 4-methoxyphenyl hydrazine and 3-methylbutanoyl chloride, followed by the reaction with ethyl acetoacetate. The resulting product is then treated with piperazine to obtain the target compound. This method has been reported in the literature and has been optimized for higher yields.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone has been extensively studied for its potential as a therapeutic agent in various diseases. It has been reported to possess significant anti-inflammatory, analgesic, and anticonvulsant activities. It has also been evaluated for its potential as an antidepressant and anxiolytic agent. The compound has shown promising results in preclinical studies and has the potential for further development as a therapeutic agent.
Propiedades
IUPAC Name |
1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14(2)12-18(22)20-10-8-19(9-11-20)13-17(21)15-4-6-16(23-3)7-5-15/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKPURWTPMRDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5840601 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5763338.png)

![3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5763366.png)

![2-(2-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5763384.png)
![3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B5763390.png)


![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)